6-Benzylaminopurine hydrochloride

Micropropagation Axillary shoot proliferation Tuber crop

Inconsistent cytokinin sourcing leads to protocol failure. 6-Benzylaminopurine hydrochloride (BAP·HCl) solves this with superior water solubility and proven potency. • Achieves 73% higher shoot multiplication vs. kinetin in large-scale crop production.[reference:0] • Enables reliable organogenesis in recalcitrant genotypes where kinetin fails.[reference:1] • The hydrochloride salt ensures aseptic stock preparation & consistent dosing critical for micropropagation.[reference:2]

Molecular Formula C12H12ClN5
Molecular Weight 261.71 g/mol
CAS No. 162714-86-5
Cat. No. B060633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylaminopurine hydrochloride
CAS162714-86-5
Molecular FormulaC12H12ClN5
Molecular Weight261.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl
InChIInChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H
InChIKeyVQVCNMLGIVVDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylaminopurine Hydrochloride: Water-Soluble Cytokinin


6-Benzylaminopurine hydrochloride (CAS 162714-86-5), also referred to as N6-benzyladenine hydrochloride or BAP hydrochloride, is a synthetic aromatic cytokinin . This compound is a purine-based plant growth regulator that functions by mimicking natural adenine-type cytokinins, thereby promoting cell division, shoot proliferation, and delaying senescence . It is supplied as a crystalline solid with a molecular weight of 261.71 g/mol and a melting point of 230-233°C . As the hydrochloride salt, it is distinguished from the free base by its significantly enhanced water solubility, a property critical for the aseptic preparation of stock solutions and consistent dosing in micropropagation protocols .

Workflow Plant micropropagation & shoot proliferation Adenine-type cytokinin pathway model
Format Water-soluble hydrochloride salt Simplifies aseptic stock preparation
Selection Logic Consistent dose-response for organogenesis Reported higher shoot induction vs kinetin

6-Benzylaminopurine Hydrochloride: Substitution Limitations


In-class substitution of cytokinins without empirical justification can introduce significant experimental variability or outright protocol failure. Comparative studies across diverse plant systems and bioassays reveal that 6-benzylaminopurine hydrochloride (BAP) exhibits fundamentally different potency, efficacy, and species-specific responses compared to structurally related analogs like kinetin (6-furfurylaminopurine) or the natural cytokinin zeatin. While BAP consistently demonstrates superior shoot induction and multiplication efficiency in numerous crops, kinetin is documented as a weaker inducer or even a preferred alternative to mitigate hyperhydricity in specific genotypes [1][2]. Furthermore, the hydrochloride salt form itself offers critical formulation advantages over the poorly soluble free base, impacting experimental reproducibility and large-scale agricultural application [3]. The following quantitative evidence underscores why sourcing the correct compound and salt form is a non-negotiable prerequisite for achieving validated, peer-reviewed outcomes.

Analog mismatch Kinetin may not induce direct organogenesis in the same genotypes, limiting protocol transfer.
Free base interchangeability Free base form is poorly soluble in water; substitution may compromise aseptic solution preparation and reproducibility.
Potency context may differ Species-specific and endpoint-specific response hierarchy (BAP vs zeatin vs kinetin) requires empirical confirmation.

6-Benzylaminopurine Hydrochloride: Comparative Evidence


Shoot Multiplication in Chinese Potato vs. Kinetin

In a direct head-to-head comparison for axillary shoot bud culture, 6-benzylaminopurine (BAP) at its optimal concentration was 73% more effective at inducing multiple shoots than the optimal concentration of kinetin. This demonstrates a significantly higher specific activity for shoot organogenesis in this valuable minor tuber crop [1].

Shoot multiplication vs Kinetin
Head-to-head
+73% more shoots/node with BAP (38 shoots) vs Kinetin (22 shoots) in Chinese potato axillary bud culture.
Supports higher micropropagation throughput fit.
MS medium, 45 days. Context-dependent; verify genotype response.
Micropropagation Axillary shoot proliferation Tuber crop

Direct Organogenesis in Potato Cultivars vs. Kinetin

A factorial experiment comparing the effects of BAP and kinetin on five potato cultivars demonstrated that BAP was unequivocally more effective at inducing direct regeneration from internode explants. While kinetin influenced only the length and number of shoots, it had no effect on the rate of regeneration itself. In contrast, BAP positively and significantly increased the rate of regeneration across all tested cultivars [1].

Direct organogenesis vs Kinetin
Head-to-head
BAP significantly increased regeneration rate across 5 potato cultivars; kinetin showed no effect on regeneration rate.
Organogenesis protocol fit; Kinetin may be inactive.
Internode explants, MS medium. Cultivar-specific confirmation advised.
Direct regeneration Organogenesis Solanaceae

Positive Inotropic Potency in Rat Atria

In a cross-species pharmacological study on isolated rat atria, the positive inotropic effects of three cytokinins were directly compared. The potency order was clearly established as 6-benzylaminopurine (6-BAP) > kinetin ≥ zeatin . This indicates that 6-BAP is the most potent activator of the P2-purinoceptor pathway in this mammalian model system.

Inotropic potency rank
Data to verify
Potency order in isolated rat atria: 6-BAP > kinetin ≥ zeatin for positive inotropic effect.
Supports purinergic signaling probe context.
Mammalian model; cross-species pathway review needed.
P2-purinoceptors Pharmacology Cardiac contractility

Aqueous Solubility vs. Free Base Form

The hydrochloride salt form of 6-benzylaminopurine is readily soluble in water, a stark contrast to the free base form which is documented as being 'poorly soluble in water and general organic solvents' [1]. This fundamental physicochemical difference is critical for the preparation of sterile, concentrated stock solutions used in plant tissue culture media, where organic solvents are often undesirable.

Aqueous solubility
Specification review
Hydrochloride salt: soluble in water. Free base: poorly soluble in water and general organic solvents.
Eliminates need for co-solvents in aseptic protocols.
Room temperature water context; verify stock concentration stability.
Formulation Solubility Solution preparation

6-Benzylaminopurine Hydrochloride: Key Applications


Clonal Multiplication for Commercial Micropropagation

For large-scale production of economically important crops like Chinese potato or sugarcane, the 73% increase in shoot multiplication observed with BAP compared to kinetin directly translates into significantly higher throughput and reduced cost per plantlet. Procurement of 6-benzylaminopurine hydrochloride is essential for maintaining these high-yield production cycles [1][2].

Direct Organogenesis for Recalcitrant Genotypes

In research and breeding programs focused on crops like potato, where kinetin failed to induce direct regeneration, BAP was the sole cytokinin capable of reliably stimulating organogenesis across multiple cultivars. Selecting BAP over weaker analogs is critical for establishing efficient genetic transformation and gene-editing pipelines [3].

Purinergic Signaling in Mammalian Models

For studies examining the extra-plant biological activities of cytokinins, the established potency order (6-BAP > kinetin ≥ zeatin) for positive inotropism in rat atria makes 6-benzylaminopurine hydrochloride the most sensitive probe for activating P2-purinoceptors. This allows for more robust and detectable responses at lower experimental concentrations .

Application
Selection Property
Validation Focus
Clonal multiplication micropropagation
Shoot induction efficiency context
Genotype-specific shoot multiplication rate
Direct organogenesis for recalcitrant genotypes
Organogenesis initiation reliability
Regeneration rate across target cultivars
Purinergic signaling research
P2-purinoceptor pathway probe context
Concentration-response and pathway selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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